3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride
Overview
Description
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-ol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3-(4-methylpiperazin-1-yl)propanoic acid and 3-(4-methylpiperazin-1-yl)propan-1-ol. These compounds share the same core structure but differ in their functional groups, leading to different chemical properties and applications.
List of Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid
3-(4-Methylpiperazin-1-yl)propan-1-ol
1-(3-Aminopropyl)-4-methylpiperazine
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial applications. Its unique properties and applications continue to drive research and development in multiple fields.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O2S.2ClH/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13;;/h2-8H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJQIYOZMKTALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197891-94-4 | |
Record name | 3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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